molecular formula C4H8N4O2S B13168025 (1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide

(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide

Cat. No.: B13168025
M. Wt: 176.20 g/mol
InChI Key: TXCNZAYAMBWGEF-UHFFFAOYSA-N
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Description

(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material sciences . The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes using the CuAAC reaction. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include water, ethanol, and other polar solvents, which facilitate the reaction and allow for easy purification of the product .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide is unique due to the combination of the triazole ring and the sulfonamide group, which imparts specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C4H8N4O2S

Molecular Weight

176.20 g/mol

IUPAC Name

(3-methyltriazol-4-yl)methanesulfonamide

InChI

InChI=1S/C4H8N4O2S/c1-8-4(2-6-7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10)

InChI Key

TXCNZAYAMBWGEF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)CS(=O)(=O)N

Origin of Product

United States

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